2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid
Description
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid is a fluorinated arylacetic acid derivative characterized by a bromo and fluorine substituent on the phenyl ring and a geminal difluoro group on the acetic acid moiety. This structure enhances its metabolic stability and electronic properties, making it a candidate for pharmaceutical and agrochemical applications . Its synthesis often involves bromination and fluorination steps, as seen in the preparation of intermediates like methyl 2-bromo-2-(4-bromo-3-fluorophenyl)acetate .
Properties
Molecular Formula |
C8H4BrF3O2 |
|---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
MMAYMBJGDPLMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenated Aromatic Starting Materials
The synthesis starts with appropriately substituted phenyl compounds bearing bromine and fluorine atoms. For example, 4-bromo-3-fluorophenyl derivatives are used as the aromatic core. These can be obtained via selective halogenation or from commercially available halogenated phenols or benzenes.
Copper-Catalyzed Nucleophilic Substitution
A notable patented method describes the copper-catalyzed nucleophilic substitution of bromofluorobenzenes with diethyl malonate under nitrogen atmosphere and reflux conditions in solvents such as 1,4-dioxane or 2-methyltetrahydrofuran. Potassium tert-butoxide acts as the base, and cuprous iodide as the catalyst.
- The reaction proceeds by substitution of the aromatic bromine with the malonate nucleophile to form diethyl 2-(4-bromo-3-fluorophenyl)malonate intermediates.
- Subsequent hydrolysis of the ester groups with sodium hydroxide under reflux, followed by acidification and decarboxylation, affords the target 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid.
- The process includes extraction, purification by recrystallization, and drying to yield the final product with moderate to good yields (typically 56-62%).
- The final product is typically a solid powder, white to yellowish in color.
- Solubility characteristics include good solubility in organic solvents such as dimethyl sulfoxide and dichloromethane, but poor water solubility.
- Purification often involves silica gel column chromatography or recrystallization from suitable solvents like chloroform or ethylene dichloride.
- Spectroscopic data (e.g., ^19F NMR) confirm the presence of difluoroacetic acid moiety and halogen substituents consistent with literature reports.
The preparation of this compound is well-established through copper-catalyzed nucleophilic substitution of halogenated aromatic precursors with diethyl malonate derivatives, followed by hydrolysis and decarboxylation steps. Alternative approaches involve the use of 2-bromo-2,2-difluoroacetic acid derivatives activated as acid chlorides for esterification and further functionalization. The described methods offer moderate yields and reproducible purity, suitable for research and industrial applications.
- Green Chemistry, 2014, DOI: d4gc00703d — Procedures for preparation of 2-bromo-2,2-difluoroacetates and related compounds. - CN101417945A, Patent on preparation of 4-bromo-2,3,5,6-tetrafluorobenzeneacetic acid — Copper-catalyzed nucleophilic substitution and hydrolysis protocols.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of this compound .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Bromo vs. Chloro Substituents :
- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6) replaces bromine with chlorine. Chlorine’s smaller atomic radius reduces steric hindrance but may lower lipophilicity compared to bromine, affecting membrane permeability .
- 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid (CAS 1133116-05-8) introduces a trifluoromethoxy group, enhancing electron-withdrawing effects and metabolic resistance .
- MHY3200 (2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid) incorporates a benzo[d]thiazolyl group, enabling strong PPARα agonist activity (binding affinity: −8.89 kcal/mol) due to π-π stacking and hydrophobic interactions .
Functional Group Modifications
- Sulfanyl vs. Oxygen Linkers :
- 2-[(4-Bromophenyl)sulfanyl]-2,2-difluoroacetic acid (CAS 1515653-78-7) replaces the oxygen atom with a sulfur atom, increasing nucleophilicity and altering redox properties .
- Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) esterifies the carboxylic acid, improving solubility in organic solvents (density: 1.286 g/cm³) for synthetic applications .
Amino Acid Derivatives
- (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl (CAS 2177265-07-3) introduces a chiral amino group, enabling stereospecific interactions with biological targets (e.g., enzymes or receptors) .
Table 1: Comparative Physicochemical Data
Biological Activity
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid is an organic compound notable for its unique structural features, including a bromine atom, a fluorine atom, and a difluoroacetic acid moiety. Its molecular formula is C₈H₄BrF₃O₂, with a molecular weight of approximately 269.01 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry.
The compound appears as a solid powder that can be yellow or white in color. It is soluble in organic solvents like dimethyl sulfoxide and dichloromethane but is insoluble in water. The unique arrangement of halogen atoms and the difluoroacetic functionality may confer distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include:
- Anti-inflammatory effects : Compounds with difluoroacetic acid moieties have shown potential in reducing inflammation.
- Anticancer properties : Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural features. The presence of bromine and fluorine atoms can enhance lipophilicity and alter the compound's interaction with biological targets. Comparative analysis with structurally related compounds can provide insights into its potential activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-4-fluorophenylacetic Acid | C₈H₆BrF₁O₂ | Lacks difluoro substituents |
| 2-(3-Bromo-4-fluorophenyl)-2,2-difluoroacetic Acid | C₈H₄BrF₃O₂ | Different positioning of bromine and fluorine atoms |
| 5-Bromo-2-fluorophenyl-2,2-difluoroacetic Acid | C₈H₄BrF₃O₂ | Variation in the position of bromo and fluoro groups |
Case Studies and Research Findings
Research on similar compounds has provided valuable information regarding their biological activities:
- Anticancer Activity : A study on related compounds demonstrated significant inhibition of cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance, derivatives of quinazoline showed IC50 values indicating their potency against breast cancer cells (MCF-7) with notable apoptotic effects .
- Kinase Inhibition : Compounds with similar structural motifs have been evaluated for their selectivity against various kinases, revealing potential as therapeutic agents targeting specific pathways involved in cancer progression .
- Anti-inflammatory Effects : Other studies have highlighted the anti-inflammatory properties of structurally related compounds, suggesting that this compound may also exhibit similar effects through modulation of pro-inflammatory cytokines .
Q & A
Basic: What are the established synthetic routes for 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid, and how do reaction conditions control halogen positioning?
Methodological Answer:
Synthesis typically involves halogenation and fluorination steps. Key methods include:
- Electrophilic Aromatic Substitution : Bromine and fluorine are introduced using directing groups (e.g., carboxylic acid) to achieve regioselectivity. Temperature (0–25°C) and catalysts like Lewis acids (e.g., AlCl₃) influence substitution patterns .
- Nucleophilic Fluorination : Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous THF enables difluoroacetate formation. Reaction time (12–24 hours) and stoichiometry are critical to avoid over-fluorination .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can attach pre-halogenated aryl groups to the acetic acid backbone .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for CF₂ groups), while ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 292.96 for C₈H₄BrF₃O₂) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though hygroscopicity may complicate analysis .
- Melting Point Analysis : Consistency in melting range (87–90°C) indicates purity .
Advanced: How can computational modeling optimize synthetic pathways and predict reactivity?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent selection (e.g., THF vs. DMF) and catalyst design .
- Reaction Path Screening : Automated algorithms (e.g., Artificially Intelligent Reaction Explorer) simulate halogenation energetics to prioritize viable routes .
- Machine Learning : Training models on PubChem data (e.g., substituent effects on fluorination yields) reduces trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid) to isolate substituent effects. For example, trifluoromethoxy groups may enhance receptor binding vs. bromine .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell lines to minimize variability .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases), correlating binding scores (ΔG) with in vitro IC₅₀ values .
Basic: What are the storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, amber vials to prevent photodegradation and hygroscopic absorption .
- Solubility Management : Prepare stock solutions in DMSO (soluble up to 10 mM) and aliquot to avoid freeze-thaw cycles .
- Safety : Use gloveboxes for fluorination steps due to HF byproduct risks .
Advanced: What strategies improve regioselectivity in bromo-fluoro substitutions?
Methodological Answer:
- Directing Groups : Carboxylic acid groups meta-direct bromination, while fluorine’s ortho/para-directing effects are mitigated by steric hindrance .
- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing undesired di-substitution .
- Protecting Groups : Temporarily protect the acetic acid moiety with tert-butyl esters to direct halogenation .
Advanced: How can intermediates and byproducts be systematically identified during synthesis?
Methodological Answer:
- LC-MS Monitoring : Track reaction progress at 15-minute intervals to detect intermediates (e.g., mono-fluorinated species) .
- Byproduct Isolation : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to separate brominated impurities .
- Isotopic Labeling : ¹³C-labeled starting materials help trace reaction pathways via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
